molecular formula C16H23N3O2 B2829221 (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide CAS No. 2411179-82-1

(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide

カタログ番号 B2829221
CAS番号: 2411179-82-1
分子量: 289.379
InChIキー: RUYNDQUQWMXARW-JIVAZCRISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research to investigate the role of PI3K signaling in various cellular processes.

作用機序

LY294002 inhibits (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is essential for cell survival and proliferation.
Biochemical and Physiological Effects:
LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide/Akt/mTOR pathway. It also inhibits angiogenesis (the formation of new blood vessels) and cell migration, which are important processes in tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

実験室実験の利点と制限

LY294002 is a potent and selective inhibitor of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide, which makes it a valuable tool for investigating the role of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling in various cellular processes. However, it has some limitations, including its potential off-target effects and its relatively short half-life in vivo.

将来の方向性

1. Combination therapy: LY294002 has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. Further studies are needed to investigate the potential of combination therapy with LY294002 and other drugs.
2. Development of new (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide inhibitors: Although LY294002 is a potent and selective inhibitor of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide, it has some limitations, including its potential off-target effects and its relatively short half-life in vivo. Therefore, there is a need for the development of new (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide inhibitors with improved pharmacological properties.
3. Investigation of the role of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling in neurodegenerative diseases: (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling has been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the potential of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide inhibitors, including LY294002, as therapeutic agents for these diseases.
4. Investigation of the role of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling in immune cells: (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling plays a critical role in the regulation of immune cell function. Further studies are needed to investigate the potential of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide inhibitors, including LY294002, as immunomodulatory agents.
In conclusion, LY294002 is a potent and selective inhibitor of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide that has been widely used in scientific research to investigate the role of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling in various cellular processes. It has shown promising results in cancer therapy, diabetes, and neurodegenerative diseases. However, further studies are needed to investigate its potential as a therapeutic agent and to develop new (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide inhibitors with improved pharmacological properties.

合成法

LY294002 is synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 2-bromoacetic acid, which is converted into 2-bromo-N-methylacetamide through a series of reactions. This compound is then reacted with 2,3-dihydroxypyridine to form the pyridinyl oxanamide intermediate. The final step involves the addition of dimethylamine and the double bond isomerization to give the desired product.

科学的研究の応用

LY294002 is widely used in scientific research to investigate the role of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling in various cellular processes, including cell survival, proliferation, differentiation, and migration. It has been used to study the (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide/Akt/mTOR signaling pathway in cancer, diabetes, and neurodegenerative diseases.

特性

IUPAC Name

(E)-4-(dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-19(2)11-3-6-15(20)18-14-5-4-12-21-16(14)13-7-9-17-10-8-13/h3,6-10,14,16H,4-5,11-12H2,1-2H3,(H,18,20)/b6-3+/t14-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYNDQUQWMXARW-JIVAZCRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCCOC1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N[C@@H]1CCCO[C@H]1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。